![molecular formula C18H27N3O3 B3929158 2-{[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl}nicotinic acid](/img/structure/B3929158.png)
2-{[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl}nicotinic acid
Overview
Description
2-{[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl}nicotinic acid, also known as MMN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMN is a nicotinic acetylcholine receptor agonist that has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of several medical conditions.
Mechanism of Action
2-{[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl}nicotinic acid acts as an agonist of nicotinic acetylcholine receptors, which are involved in several physiological processes such as learning, memory, and attention. By binding to these receptors, this compound enhances the release of neurotransmitters such as dopamine and acetylcholine, which are essential for these processes.
Biochemical and Physiological Effects:
In addition to its cognitive effects, this compound has also been shown to have several biochemical and physiological effects. It has been shown to increase glucose uptake in skeletal muscle cells, which could make it a potential treatment for type 2 diabetes. This compound has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory conditions such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl}nicotinic acid in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows researchers to target specific physiological processes. However, one limitation is that this compound is a synthetic compound, which could limit its potential use in clinical settings.
Future Directions
There are several future directions for 2-{[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl}nicotinic acid research. One area of research could be its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its efficacy in humans. Another area of research could be its potential use in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its efficacy in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise in scientific research due to its potential therapeutic applications. Its specificity for nicotinic acetylcholine receptors allows researchers to target specific physiological processes, and its various biochemical and physiological effects make it a promising candidate for the treatment of several medical conditions. Further research is needed to determine its efficacy in humans and its potential use in clinical settings.
Scientific Research Applications
2-{[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl}nicotinic acid has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has been its potential use in the treatment of cognitive disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and further research is needed to determine its efficacy in humans.
properties
IUPAC Name |
2-[[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-18(23)16-5-3-7-19-17(16)14-21-8-2-1-4-15(21)6-9-20-10-12-24-13-11-20/h3,5,7,15H,1-2,4,6,8-14H2,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWGVGLRDWGOAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN2CCOCC2)CC3=C(C=CC=N3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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